molecular formula C6H7ClO4 B8430562 2-(Allyloxycarbonyloxy)acetyl chloride

2-(Allyloxycarbonyloxy)acetyl chloride

Cat. No. B8430562
M. Wt: 178.57 g/mol
InChI Key: HABWXPFKRBKQDB-UHFFFAOYSA-N
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Patent
US07230023B2

Procedure details

A solution of 2-(allyloxycarbonyloxy)acetic acid (3.03 g, 18.9 mmol) obtained from Example 39-(3) in tetrahydrofuran (30 ml) was cooled to 0° C., and to the solution were added oxalyl chloride (2.64 g, 20.8 mmol) and N,N-dimethylformamide (30 μl). The mixture was warmed to room temperature. After the mixture was stirred for 30 minutes, the solvent was distilled off under reduced pressure, and the resulting residue was purified using simple distillation under reduced pressure to give the title compound (3.04 g, yield 90%) as a colorless oil.
Name
2-(allyloxycarbonyloxy)acetic acid
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step Two
Quantity
30 μL
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]([O:7][CH2:8][C:9]([OH:11])=O)=[O:6])[CH:2]=[CH2:3].C(Cl)(=O)C([Cl:15])=O.CN(C)C=O>O1CCCC1>[CH2:1]([O:4][C:5]([O:7][CH2:8][C:9]([Cl:15])=[O:11])=[O:6])[CH:2]=[CH2:3]

Inputs

Step One
Name
2-(allyloxycarbonyloxy)acetic acid
Quantity
3.03 g
Type
reactant
Smiles
C(C=C)OC(=O)OCC(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.64 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
30 μL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified
DISTILLATION
Type
DISTILLATION
Details
distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)OC(=O)OCC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.04 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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